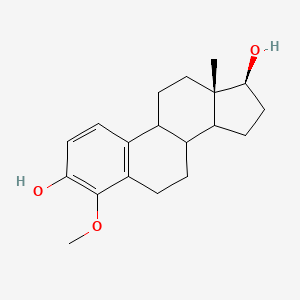![molecular formula C11H11K2NO5 B13401208 Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)
Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt is a chemical compound with a complex structure that includes both hydroxyl and carboxymethylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt typically involves multiple steps. One common method includes the reaction of 2-hydroxycinnamic acid with a carboxymethylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the dipotassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxymethylamino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Applications De Recherche Scientifique
2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt involves its interaction with specific molecular targets. The hydroxyl and carboxymethylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-naphthoic acid: An organic compound with similar hydroxyl and carboxyl functional groups.
Indole derivatives: Compounds containing an indole ring structure with various functional groups.
Uniqueness
2-Hydroxy-3-(carboxymethylamino)-hydrocinnamic Acid, Dipotassium Salt is unique due to its specific combination of functional groups and its dipotassium salt form. This unique structure allows it to interact with biological molecules in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11K2NO5 |
|---|---|
Poids moléculaire |
315.40 g/mol |
Nom IUPAC |
dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate |
InChI |
InChI=1S/C11H13NO5.2K/c13-9(14)5-4-7-2-1-3-8(11(7)17)12-6-10(15)16;;/h1-3,12,17H,4-6H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
Clé InChI |
WPDPAXXACLRDRO-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C(=C1)NCC(=O)[O-])O)CCC(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



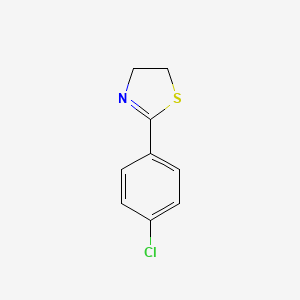
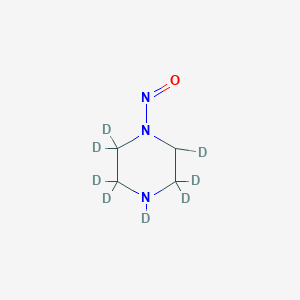
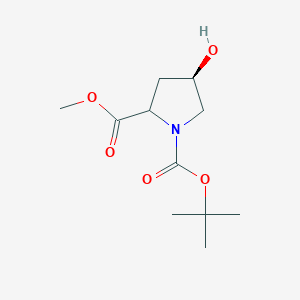
![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)
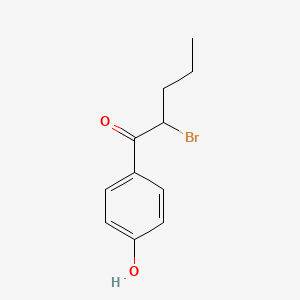
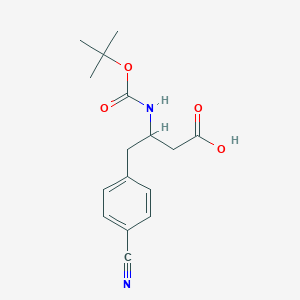

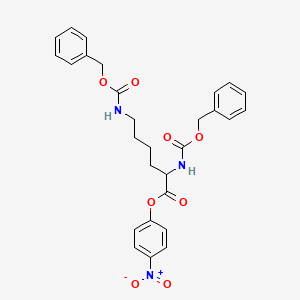
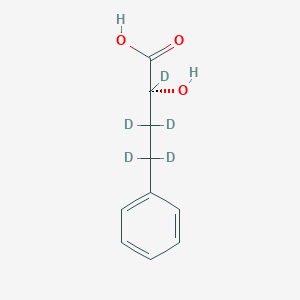
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13401188.png)
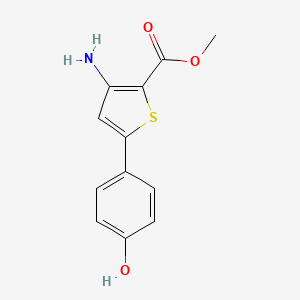
![N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B13401193.png)
